![molecular formula C10H7NO3S B2459615 Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate CAS No. 228251-21-6](/img/structure/B2459615.png)
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with a formyl group at the 5-position and a carboxylate ester at the 2-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is an organic synthesis intermediate It’s structurally related to thiophene-based analogs, which are known to have a variety of biological effects .
Mode of Action
Thiophene-based analogs, to which this compound is related, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene-based analogs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe formyl group can be introduced via formylation reactions, and the esterification can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Methyl 5-carboxylthieno[2,3-b]pyridine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylthieno[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiinflammatory Properties
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate has been studied for its anti-inflammatory effects. Compounds with similar thienopyridine structures have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of chemokines and leukocyte adhesion, which are critical in the inflammatory response .
2. Anticancer Activity
Research indicates that thienopyridine derivatives exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. This compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .
3. Neuroprotective Effects
The compound has also been investigated for potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at treating conditions like Alzheimer's disease .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes. Its incorporation into OLED materials can enhance light emission efficiency and stability .
2. Conductive Polymers
The compound can act as a building block for synthesizing conductive polymers. These materials have applications in flexible electronics, sensors, and energy storage devices due to their electrical conductivity and mechanical flexibility .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be used to create more complex thienopyridine derivatives through various reactions such as nucleophilic substitution and condensation reactions .
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Substituting the formyl group with various nucleophiles to create derivatives | Up to 85% |
Condensation Reaction | Reacting with amines or alcohols to form larger molecular structures | Variable |
Cyclization | Forming cyclic compounds from linear precursors using this compound | High yield |
Case Studies
Case Study 1: Antiinflammatory Activity
In a study examining the anti-inflammatory effects of thienopyridine derivatives, this compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential application in developing new anti-inflammatory drugs .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of specific cancer cell lines by inducing apoptosis via mitochondrial pathways. This positions the compound as a promising candidate for further drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Thieno[2,3-b]pyridine derivatives: A broad class of compounds with various substitutions on the thienopyridine core.
Uniqueness
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the thienopyridine core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 228251-21-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by a thienopyridine core with both a formyl group and a carboxylate ester. The synthesis typically involves multi-step organic reactions, including cyclization and formylation processes. Common methods include:
- Cyclization of Precursors : Using controlled conditions to form the thienopyridine structure.
- Formylation : Introducing the formyl group via reactions with formylating agents.
- Esterification : Conducting esterification with methanol in the presence of an acid catalyst to yield the final product .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound derivatives. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with a GI50 value of approximately 13 μM. This compound not only inhibited cell proliferation but also altered the cell cycle distribution, increasing the G0/G1 phase while decreasing the S phase .
Table 1: Anticancer Activity of Thienopyridine Derivatives
Compound | Cell Line | GI50 (μM) | Effect on Cell Cycle |
---|---|---|---|
2e | MDA-MB-231 | 13 | Increased G0/G1 phase |
2f | MDA-MB-231 | Not specified | Not specified |
2h | MDA-MB-231 | Not specified | Not specified |
Antimicrobial Activity
Methyl 5-formylthieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial properties. Studies have reported that certain thiophene-based compounds exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for selected derivatives. This suggests a promising avenue for developing new antimicrobial agents derived from this chemical class .
The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets. Thiophene-based analogs are known to influence various biochemical pathways, leading to diverse effects such as:
- Inhibition of Protein Kinases : Compounds in this class have shown potential as protein kinase inhibitors, which are crucial for regulating cellular processes like proliferation and migration .
- Anti-inflammatory Effects : Preliminary data suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating autoimmune diseases .
Case Studies and Research Findings
A notable study evaluated the effects of several thienopyridine derivatives on cancer cell lines and found that those with specific substitutions on the thienopyridine core exhibited enhanced anticancer activity. The study utilized assays such as sulforhodamine B (SRB) to determine cell viability and flow cytometry for analyzing cell cycle changes.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Significant inhibition in TNBC cell lines |
Antimicrobial | MIC values as low as 1.56 µg/mL |
Anti-inflammatory | Potential effects noted in preliminary studies |
Properties
IUPAC Name |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYQNNHZUDXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.